tert-Butyl 2-iodobenzyl(methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2-iodophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15(4)9-10-7-5-6-8-11(10)14/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBKLDJSVKLIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736216 | |

| Record name | tert-Butyl [(2-iodophenyl)methyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341970-35-2 | |

| Record name | tert-Butyl [(2-iodophenyl)methyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of tert-Butyl 2-iodobenzyl(methyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl 2-iodobenzyl(methyl)carbamate, a valuable intermediate in organic synthesis and drug discovery. The process involves a straightforward three-step synthetic pathway commencing with the commercially available 2-iodobenzylamine. The synthesis proceeds through N-methylation followed by the introduction of a tert-butoxycarbonyl (Boc) protecting group.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step process:

-

Starting Material: The synthesis begins with 2-iodobenzylamine, which is commercially available as a hydrochloride salt.[1][2][3][4]

-

N-Methylation: The primary amine of 2-iodobenzylamine is methylated to yield N-(2-iodobenzyl)methylamine.[5][6][7]

-

Boc Protection: The resulting secondary amine is then protected with a tert-butoxycarbonyl (Boc) group to afford the final product, this compound.[8][9]

Figure 1: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the compounds involved in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Iodobenzylamine | C₇H₈IN | 233.05 | 39959-51-8[2] |

| 2-Iodobenzylamine Hydrochloride | C₇H₈IN·HCl | 269.51 | 42365-45-7[1] |

| N-(2-Iodobenzyl)methylamine | C₈H₁₀IN | 247.08 | 113258-86-9[5] |

| This compound | C₁₃H₁₈INO₂ | 347.19 | 341970-35-2[10][11] |

Experimental Protocols

Step 1: N-Methylation of 2-Iodobenzylamine

This procedure outlines a general method for the N-monomethylation of a primary amine.

Materials:

-

2-Iodobenzylamine hydrochloride[4]

-

A suitable base (e.g., sodium carbonate, triethylamine)

-

A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)[6]

-

An appropriate solvent (e.g., tetrahydrofuran (THF), acetonitrile)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

If starting with 2-iodobenzylamine hydrochloride, neutralize it by dissolving in a suitable solvent and adding a base (e.g., 1M sodium hydroxide solution) until the solution is basic. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain 2-iodobenzylamine.

-

Dissolve 2-iodobenzylamine in an appropriate solvent (e.g., THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a base (e.g., potassium carbonate or sodium hydride) to the solution. The choice of base will depend on the methylating agent and solvent used.

-

Add the methylating agent (e.g., methyl iodide) dropwise to the stirred solution at room temperature. For more reactive agents, cooling in an ice bath may be necessary.

-

After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux for a period of time, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and quench any remaining reagents (e.g., by the careful addition of water if sodium hydride was used).

-

Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, N-(2-iodobenzyl)methylamine, can be purified by column chromatography on silica gel.

Step 2: Boc Protection of N-(2-Iodobenzyl)methylamine

This procedure describes the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.[8]

Materials:

-

N-(2-Iodobenzyl)methylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine, N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Dissolve N-(2-iodobenzyl)methylamine in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (e.g., triethylamine) to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the stirred solution. The reaction is typically carried out at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Once the reaction is complete, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by column chromatography on silica gel to yield a pure product.

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides a key building block for further chemical transformations. The methodologies outlined in this guide are based on well-established organic chemistry principles and can be adapted and optimized for specific laboratory conditions and scaling requirements. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.

References

- 1. 2-Iodobenzylamine HCl | 42365-45-7 | FI70645 | Biosynth [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Iodobenzylamine hydrochloride | Call Wychem 01440 820338 [wychem.com]

- 4. 2-Iodo-benzylamine hydrochloride | 42365-45-7 [sigmaaldrich.com]

- 5. (2-Iodo-benzyl)-methyl-amine | C8H10IN | CID 11086077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification [pubmed.ncbi.nlm.nih.gov]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 10. 341970-35-2|this compound|BLD Pharm [bldpharm.com]

- 11. tert-Butyl 4-iodobenzyl(methyl)carbamate | C13H18INO2 | CID 69544731 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties of tert-Butyl 2-iodobenzyl(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of tert-Butyl 2-iodobenzyl(methyl)carbamate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines foundational information with data inferred from analogous compounds and established chemical principles.

Core Chemical Properties

This compound is an organic compound featuring a tert-butoxycarbonyl (Boc) protecting group on a methylated nitrogen atom attached to a 2-iodobenzyl moiety. The presence of the iodine atom and the carbamate functional group makes it a potentially versatile intermediate in organic synthesis.

Table 1: Summary of Core Chemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₈INO₂ | - |

| Molecular Weight | 347.19 g/mol | - |

| CAS Number | 341970-35-2 | - |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Melting Point | Not available in public literature | - |

| Boiling Point | Not available in public literature | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structural features |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would logically proceed in two main steps: first, the synthesis of the precursor secondary amine, N-methyl-N-(2-iodobenzyl)amine, followed by its protection with a tert-butoxycarbonyl (Boc) group.

Technical Guide: tert-Butyl 2-iodobenzyl(methyl)carbamate (CAS No. 341970-35-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-iodobenzyl(methyl)carbamate, with the Chemical Abstracts Service (CAS) number 341970-35-2 , is a versatile organic intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aryl iodide and a stable tert-butoxycarbonyl (Boc) protecting group, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

The presence of the iodine atom on the benzene ring allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse substituents at this position. The Boc-protected N-methylamino group provides stability during multi-step syntheses and can be deprotected under specific conditions to reveal a secondary amine for further functionalization.

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and a key application of this compound in a representative synthetic workflow.

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 341970-35-2 |

| Molecular Formula | C₁₃H₁₈INO₂ |

| Molecular Weight | 347.19 g/mol |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |

| Purity | Typically >95% |

Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-iodobenzyl)carbamate

Materials:

-

2-iodobenzylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-iodobenzylamine (1.0 eq) in DCM or THF in a round-bottom flask.

-

Add triethylamine (1.1 to 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl (2-iodobenzyl)carbamate.

Step 2: N-methylation to yield this compound

Materials:

-

tert-Butyl (2-iodobenzyl)carbamate (from Step 1)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong base

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 to 1.5 eq) in anhydrous THF or DMF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of tert-butyl (2-iodobenzyl)carbamate (1.0 eq) in the same anhydrous solvent to the suspension.

-

Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 to 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Applications in Synthesis: A Workflow Example

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions to construct more complex molecular architectures. A representative workflow is the Suzuki coupling reaction, where the iodo group is replaced by an aryl or heteroaryl moiety.

Caption: Workflow for a Suzuki coupling reaction using this compound.

This workflow illustrates the strategic use of this compound as a precursor to biaryl compounds. The initial Suzuki coupling reaction joins the iodo-benzyl scaffold with a desired aryl group. The resulting Boc-protected biaryl product can then be deprotected to yield the final secondary amine, which is available for further synthetic modifications, such as amide bond formation or reductive amination, crucial steps in the synthesis of many drug candidates.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its bifunctional nature, combining a reactive aryl iodide for cross-coupling reactions with a stable, yet readily cleavable, protected amine, allows for the efficient and controlled construction of complex molecular frameworks. The synthetic and application workflows presented in this guide highlight its potential for the generation of novel compounds with potential therapeutic applications.

Technical Guide: tert-Butyl 2-iodobenzyl(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-iodobenzyl(methyl)carbamate is a synthetic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected amine and an ortho-iodinated benzyl ring, makes it a versatile building block for the synthesis of more complex molecules. The presence of the iodine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the tert-butyloxycarbonyl (Boc) group provides a stable yet easily removable protecting group for the secondary amine. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its application in synthetic workflows.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 347.19 g/mol | [1] |

| Molecular Formula | C₁₃H₁₈INO₂ | [1] |

| CAS Number | 341970-35-2 | |

| Monoisotopic Mass | 347.03823 Da | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Complexity | 255 | [1] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the N-Boc protection of secondary amines.

Synthesis of this compound

This procedure involves the protection of the secondary amine of N-methyl-1-(2-iodophenyl)methanamine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

N-methyl-1-(2-iodophenyl)methanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

In a clean, dry round-bottom flask, dissolve N-methyl-1-(2-iodophenyl)methanamine (1.0 equivalent) in anhydrous dichloromethane.

-

To this solution, add triethylamine (1.2 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Mandatory Visualizations

Logical Relationship: Synthesis of this compound

The following diagram illustrates the logical flow of the synthesis of the target compound from its precursors.

Caption: A flowchart of the synthesis of this compound.

Experimental Workflow: Application in Suzuki Cross-Coupling

As an aryl iodide, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction is fundamental in drug discovery for the formation of carbon-carbon bonds. The following diagram outlines a typical experimental workflow for a Suzuki coupling reaction using this compound.

Caption: A typical workflow for a Suzuki cross-coupling reaction.

References

tert-Butyl 2-iodobenzyl(methyl)carbamate literature review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 2-iodobenzyl(methyl)carbamate, a halogenated aromatic carbamate of interest in synthetic and medicinal chemistry. Due to the limited availability of direct literature on this specific compound, this guide leverages established principles of organic synthesis and data from structurally analogous molecules to provide a detailed theoretical framework.

Chemical Properties and Data

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C₁₃H₁₈INO₂ | Structural Analysis |

| Molecular Weight | 347.19 g/mol | Calculation from Molecular Formula[1] |

| Appearance | White to off-white solid | General property of similar carbamates |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF) | General property of Boc-protected amines |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Table 2: Spectroscopic Data for Analogous Compounds

Spectroscopic data for the target compound is not published. However, the expected shifts and signals can be inferred from data for similar structures like tert-butyl carbamate and other aromatic carbamates.[2][3][4][5][6]

| Spectroscopy | Analogous Compound | Key Signals |

| ¹H NMR | tert-Butyl Phenylcarbamate | δ 7.26 (d, J = 8Hz, 2H), 6.82 (d, J = 8Hz, 2H), 6.44 (bs, 1H), 3.77(s, 3H), 1.50(s, 9H)[2] |

| ¹³C NMR | tert-Butyl Phenylcarbamate | δ 155.60, 153.20, 131.40, 120.50, 114.10, 80.10, 55.40, 28.30[2] |

| IR | tert-Butyl carbamate | Characteristic peaks for N-H, C=O, and C-O stretching[3][5] |

| Mass Spec (EI) | tert-Butyl carbamate | Molecular ion peak and characteristic fragmentation pattern[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the Boc-protection of the corresponding secondary amine, (2-Iodobenzyl)-methyl-amine. This reaction is a standard procedure in organic synthesis.

Proposed Synthetic Pathway

The logical synthetic route involves the reaction of (2-Iodobenzyl)-methyl-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

References

- 1. tert-Butyl 4-iodobenzyl(methyl)carbamate | C13H18INO2 | CID 69544731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. tert-Butyl carbamate [webbook.nist.gov]

- 4. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl carbamate [webbook.nist.gov]

- 6. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

The Discovery and Synthetic History of tert-Butyl 2-iodobenzyl(methyl)carbamate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 2-iodobenzyl(methyl)carbamate (CAS No. 341970-35-2) is a key synthetic intermediate in medicinal chemistry, particularly in the development of targeted cancer therapies. Its strategic substitution pattern, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group on a secondary amine and an ortho-iodine on the benzyl ring, makes it a versatile building block for introducing specific moieties into complex molecules. This guide provides a comprehensive overview of the plausible synthetic routes, detailed experimental protocols, and its notable application in the synthesis of apoptosis-inducing agents.

Introduction

The carbamate functional group is a prevalent feature in a wide array of pharmaceuticals and agrochemicals.[1] The tert-butyloxycarbonyl (Boc) group, in particular, is a widely utilized protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] this compound combines this protective strategy with a reactive iodine atom on the aromatic ring, rendering it an ideal substrate for various cross-coupling reactions. This dual functionality has positioned it as a valuable intermediate in the synthesis of complex molecular architectures, most notably in the field of drug discovery.

While a definitive historical account of its first synthesis is not prominently documented in the literature, its emergence is intrinsically linked to the advancement of synthetic methodologies for creating complex amine-containing molecules for pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 341970-35-2 |

| Molecular Formula | C₁₃H₁₈INO₂ |

| Molecular Weight | 347.19 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% (commercial sources) |

Plausible Synthetic Routes and Experimental Protocols

Caption: Plausible synthetic workflow for this compound.

Step 1: Synthesis of Methyl 2-iodobenzoate

The synthesis commences with the esterification of 2-iodobenzoic acid.[2]

Experimental Protocol:

-

To a solution of 2-iodobenzoic acid (1.0 eq) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

-

Heat the mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-iodobenzoate.

Quantitative Data (Typical):

| Parameter | Value |

| Yield | >95% |

| Purity | >98% |

Step 2: Synthesis of N-Methyl-2-iodobenzylamine (Precursor)

The synthesis of the key precursor, N-methyl-2-iodobenzylamine, can be achieved through a multi-step process involving reduction, chlorination, and amination.

Experimental Protocol:

-

Reduction to 2-Iodobenzyl alcohol: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of methyl 2-iodobenzoate (1.0 eq) in THF dropwise. After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate to yield 2-iodobenzyl alcohol.

-

Chlorination to 2-Iodobenzyl chloride: To a solution of 2-iodobenzyl alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain 2-iodobenzyl chloride.

-

Amination to N-Methyl-2-iodobenzylamine: To a solution of 2-iodobenzyl chloride (1.0 eq) in a suitable solvent such as THF or acetonitrile, add an excess of aqueous methylamine solution (e.g., 40%) (5-10 eq). Stir the mixture at room temperature for 12-18 hours. After completion, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N-methyl-2-iodobenzylamine.

Step 3: Synthesis of this compound

The final step involves the protection of the secondary amine with a Boc group.

Experimental Protocol:

-

Dissolve N-methyl-2-iodobenzylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

-

To this stirred mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data (Typical):

| Parameter | Value |

| Yield | 80-95% |

| Purity | >98% (post-chromatography) |

Application in Drug Development: Synthesis of Bcl-2/Bcl-X L Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of potent inhibitors of the B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-X L) proteins.[3] These proteins are crucial regulators of the intrinsic apoptosis pathway, and their overexpression is a hallmark of many cancers, contributing to cell survival and resistance to chemotherapy.

The ortho-iodobenzyl moiety of the carbamate serves as a handle for introducing further complexity into the molecule via Suzuki or other palladium-catalyzed cross-coupling reactions, a common strategy in the construction of these inhibitors.

Role in the Apoptosis Signaling Pathway

The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-X L) members, controls the permeabilization of the mitochondrial outer membrane.[3] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing apoptosis. In cancer cells, the overexpression of anti-apoptotic proteins leads to excessive sequestration, thereby inhibiting cell death.

Inhibitors synthesized using this compound are designed to mimic the action of pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-X L. This releases the pro-apoptotic proteins, which can then oligomerize and induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.

References

Navigating the Safety Profile of tert-Butyl 2-iodobenzyl(methyl)carbamate: A Technical Guide

Disclaimer: No specific safety, handling, or toxicological data for tert-Butyl 2-iodobenzyl(methyl)carbamate is publicly available. This guide has been developed by extrapolating information from its constitutional isomer, tert-Butyl 4-iodobenzyl(methyl)carbamate, and from general safety data for carbamate compounds. The information provided herein should be treated as a preliminary guideline. A comprehensive, compound-specific risk assessment must be conducted by qualified personnel before handling or using this compound.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the inferred safety and handling protocols for this compound. Due to the absence of specific data, this document emphasizes general best practices for handling research-grade chemicals with unknown toxicological profiles.

Physicochemical Properties

Quantitative data for the constitutional isomer, tert-Butyl 4-iodobenzyl(methyl)carbamate, has been used to provide an indication of the likely physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C13H18INO2 | PubChem[1] |

| Molecular Weight | 347.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 347.03823 Da | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Complexity | 255 | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

Hazard Identification and Classification

As a member of the carbamate class of compounds, this compound should be handled with caution. Carbamates are known to be cholinesterase inhibitors, which can lead to a range of toxic effects. The hazards associated with similar carbamate compounds are summarized below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | GHS06 | Danger | H301: Toxic if swallowed |

| Skin Sensitisation | GHS07 | Warning | H317: May cause an allergic skin reaction |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed |

Safe Handling and Storage

Given the potential hazards, stringent adherence to safety protocols is mandatory.

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the necessary PPE should be conducted before any handling of the compound. The following table outlines the recommended minimum PPE.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). |

| Respiratory Protection | Use a certified respirator if working outside of a fume hood or if there is a risk of aerosol generation. |

3.2. Engineering Controls

All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

3.3. Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

Accidental Release and Disposal

5.1. Accidental Release

In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material in a sealed container for disposal.

5.2. Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

No specific experimental protocols for the synthesis, handling, or use of this compound were found in the public domain. Researchers must develop their own standard operating procedures (SOPs) that incorporate the safety and handling precautions outlined in this guide and are based on a thorough risk assessment.

Visualizing Safe Chemical Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a research chemical like this compound.

Caption: A logical workflow for the safe handling of research chemicals.

References

Determining the Solubility of tert-Butyl 2-iodobenzyl(methyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tert-Butyl 2-iodobenzyl(methyl)carbamate is a halogenated aromatic compound containing a carbamate functional group. The tert-butoxycarbonyl (Boc) protecting group is common in organic synthesis, particularly in peptide chemistry and drug development, due to its stability under various conditions and its ease of removal under acidic conditions. Understanding the solubility of such compounds is critical for reaction setup, purification, formulation, and various analytical procedures. The principle of "like dissolves like" suggests that due to its structure, this compound will exhibit solubility in a range of common organic solvents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and related structures is presented in Table 1. These properties can help predict its behavior in various organic solvents. The presence of a bulky, nonpolar tert-butyl group and an aromatic ring suggests good solubility in moderately polar to nonpolar organic solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

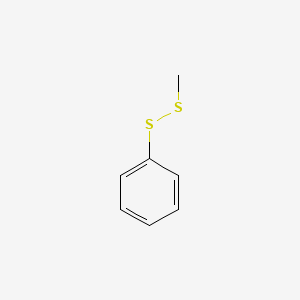

| This compound | C₁₃H₁₈INO₂ | 347.19 |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> |

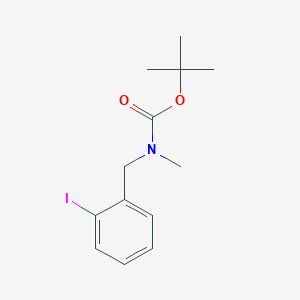

| tert-Butyl 4-iodobenzyl(methyl)carbamate[1] | C₁₃H₁₈INO₂ | 347.19 |

|

| tert-Butyl 5-iodo-2-methylbenzylcarbamate[2] | C₁₃H₁₈INO₂ | 347.19 |

|

| tert-Butyl (2-iodoethyl)carbamate | C₇H₁₄INO₂ | 271.10 |

|

| tert-Butyl carbamate[3][4] | C₅H₁₁NO₂ | 117.15 |

|

| tert-Butyl-N-methylcarbamate | C₆H₁₃NO₂ | 131.17 |

|

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

-

This compound

-

Selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Place approximately 10 mg of this compound into a small, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, the compound is considered "soluble" in that solvent at approximately 10 mg/mL.

-

If the solid has not completely dissolved, the compound is considered "sparingly soluble" or "insoluble".

-

Repeat the procedure for each of the selected organic solvents.

-

Record the observations in a table.

Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or other sealable glass containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent and generate a calibration curve using the analytical instrument (e.g., HPLC-UV).

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature shaker bath and agitate until equilibrium is reached. This may take several hours to days. A preliminary time-course study can determine the optimal equilibration time.

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted solution using the calibrated analytical instrument to determine the concentration of the solute.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic workflow for determining the solubility of this compound.

References

- 1. tert-Butyl 4-iodobenzyl(methyl)carbamate | C13H18INO2 | CID 69544731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 5-iodo-2-methylbenzylcarbamate | C13H18INO2 | CID 154815173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. tert-Butyl carbamate (CAS 4248-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Theoretical Framework and Synthetic Applications of tert-Butyl 2-iodobenzyl(methyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical overview of tert-butyl 2-iodobenzyl(methyl)carbamate, a key intermediate in modern organic synthesis and medicinal chemistry. The document details its chemical properties, synthesis, and significant role as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and drug development.

Introduction

This compound (Figure 1) is a synthetic organic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected secondary amine and an ortho-iodinated benzyl group, makes it an ideal substrate for a variety of chemical transformations. The presence of the iodine atom allows for the introduction of diverse functionalities through cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality during multi-step syntheses. This guide elucidates the theoretical underpinnings and practical applications of this valuable synthetic intermediate.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value |

| CAS Number | 341970-35-2 |

| Molecular Formula | C₁₃H₁₈INO₂ |

| Molecular Weight | 347.19 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of the corresponding amine, 2-iodobenzyl(methyl)amine, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and high-yielding method for the introduction of the Boc protecting group.

General Synthetic Pathway

The logical workflow for the synthesis involves the reaction of the secondary amine with Boc anhydride in the presence of a suitable base to neutralize the acidic byproduct.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

2-Iodobenzyl(methyl)amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of 2-iodobenzyl(methyl)amine in anhydrous dichloromethane, add triethylamine or DIPEA.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization (Predicted)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ 7.8-7.9 (d, 1H, Ar-H) | δ 155-156 (C=O) |

| δ 7.3-7.4 (t, 1H, Ar-H) | δ 140-141 (Ar-C) |

| δ 7.1-7.2 (d, 1H, Ar-H) | δ 128-130 (Ar-CH) |

| δ 6.9-7.0 (t, 1H, Ar-H) | δ 98-100 (Ar-CI) |

| δ 4.4-4.5 (s, 2H, CH₂-Ar) | δ 80-81 (C(CH₃)₃) |

| δ 2.8-2.9 (s, 3H, N-CH₃) | δ 55-56 (CH₂-N) |

| δ 1.4-1.5 (s, 9H, C(CH₃)₃) | δ 34-35 (N-CH₃) |

| δ 28-29 (C(CH₃)₃) |

Role in Organic Synthesis and Drug Development

The primary utility of this compound lies in its application as a key intermediate in palladium-catalyzed cross-coupling reactions. The ortho-iodo substituent serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several named reactions that are fundamental to the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Caption: Key cross-coupling reactions involving the title compound.

Application in Drug Discovery Workflow

The ability to introduce diverse molecular fragments onto the aromatic ring of this compound makes it a valuable tool in a typical drug discovery workflow. It allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Caption: Role in a typical drug discovery and development pipeline.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a reliable platform for the construction of complex molecular architectures. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which are indispensable tools in the synthesis of pharmaceuticals and other biologically active molecules. This guide provides the foundational knowledge and practical insights necessary for the effective utilization of this compound in a research and development setting. Further experimental validation of the predicted spectroscopic data will be beneficial for the scientific community.

Methodological & Application

Application Notes and Protocols: Tert-Butyl 2-iodobenzyl(methyl)carbamate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of tert-butyl 2-iodobenzyl(methyl)carbamate as a versatile building block in various palladium-catalyzed cross-coupling reactions. This reagent is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules and potential pharmaceutical candidates. The protocols outlined below—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions—demonstrate its utility in forming carbon-carbon and carbon-nitrogen bonds.

Introduction

This compound is a key intermediate for introducing a protected N-methylbenzylamine moiety onto various molecular scaffolds. The presence of an iodine atom on the aromatic ring makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. The Boc (tert-butoxycarbonyl) protecting group provides stability during these transformations and can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a similar aryl iodide substrate.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

-

Add Pd(dppf)Cl₂ (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 5 | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 5 | K₂CO₃ | Toluene/H₂O | 100 | 8 | 82 |

| 3 | 3-Pyridinylboronic acid | 5 | Cs₂CO₃ | DME/H₂O | 85 | 10 | 78 |

Note: The data presented in this table is representative and based on typical yields for Suzuki-Miyaura couplings of aryl iodides.

Heck Coupling

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of complex olefinic structures.

Experimental Protocol: Heck Coupling

Reaction Scheme:

(this compound) + Terminal Alkyne --[Pd/Cu catalyst, base]--> Substituted Alkyne Product```

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Nitrogen or Argon gas

Procedure:

-

To a stirred solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of THF and triethylamine (2:1), add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography.

Data Presentation: Sonogashira Coupling

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 8 | 90 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | RT | 10 | 88 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 50 | 6 | 92 |

Note: This data is illustrative of typical Sonogashira reaction outcomes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the formation of carbon-nitrogen bonds. This reaction is of great importance in the synthesis of pharmaceuticals and other complex organic molecules.

[1]#### Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

-

Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Add anhydrous, degassed toluene.

-

Seal the vial and heat the mixture at 100 °C for 12-24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a plug of celite, and concentrate the filtrate.

-

Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 92 |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 20 | 85 |

| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 90 | 24 | 88 |

Note: The data in this table is representative of typical Buchwald-Hartwig amination yields.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Logical Relationship: General Palladium-Catalyzed Cross-Coupling Cycle

Caption: General Catalytic Cycle for Palladium Cross-Coupling.

References

tert-Butyl 2-iodobenzyl(methyl)carbamate as a protecting group in synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tert-butyl 2-iodobenzyl(methyl)carbamate, a versatile protecting group for secondary amines in multi-step organic synthesis. This document outlines its synthesis, application, and deprotection protocols, supported by quantitative data and detailed experimental procedures.

Introduction

In the realm of complex molecule synthesis, particularly in pharmaceutical and agrochemical research, the selective protection and deprotection of functional groups is paramount. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. The introduction of a 2-iodobenzyl moiety to the carbamate structure offers unique opportunities for further functionalization, such as cross-coupling reactions, while the methyl group provides a model for the protection of N-methylated amines, a common motif in bioactive molecules.

This document details the synthetic pathway to this compound, starting from the precursor N-methyl-2-iodobenzylamine. It further provides established protocols for the protection of the secondary amine and its subsequent deprotection.

Synthesis of this compound

The synthesis of the title compound is a two-step process commencing with the preparation of the secondary amine, N-methyl-2-iodobenzylamine, followed by the introduction of the Boc protecting group.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-methyl-2-iodobenzylamine via Reductive Amination

This procedure is adapted from general reductive amination protocols.

-

Reaction Setup: To a solution of 2-iodobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.2 M), is added a solution of methylamine (1.2 eq, as a solution in THF or water).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: The reaction mixture is then cooled to 0 °C, and a reducing agent such as sodium borohydride (1.5 eq) is added portion-wise.

-

Work-up: After complete consumption of the starting material (monitored by TLC), the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.

-

Purification: The crude N-methyl-2-iodobenzylamine can be purified by column chromatography on silica gel.

Step 2: Protection of N-methyl-2-iodobenzylamine with Di-tert-butyl dicarbonate ((Boc)₂O)

This protocol is based on standard Boc protection procedures for secondary amines.[1]

-

Reaction Setup: N-methyl-2-iodobenzylamine (1.0 eq) is dissolved in a solvent such as dichloromethane or tetrahydrofuran (0.2 M). To this solution, triethylamine (1.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.2 eq) dissolved in the same solvent.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 3-12 hours. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The resulting crude this compound is purified by flash column chromatography on silica gel.

Application as a Protecting Group

The this compound protecting group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. The presence of the iodo-substituent on the benzyl ring allows for chemoselective transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), without affecting the protected amine.

Deprotection Protocols

The cleavage of the Boc group from this compound to regenerate the free secondary amine can be achieved under various acidic conditions. The choice of deprotection reagent and conditions can be tailored to the sensitivity of other functional groups present in the molecule.

Deprotection Workflow

Caption: General deprotection scheme for this compound.

Quantitative Data for Boc Deprotection of Amines

The following table summarizes common conditions for the deprotection of Boc-protected amines, which are applicable to this compound.

| Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 h | >95 | [2] |

| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate | Room Temperature | 1 - 4 h | >90 | [3] |

| p-Toluenesulfonic acid | Dichloromethane | Room Temperature | 10 min (ball milling) | >95 | [4] |

| 2,2,2-Trifluoroethanol (TFE) | TFE | Reflux | 1 - 6 h | 65-91 | [5] |

| Hexafluoroisopropanol (HFIP) | HFIP | 150 (microwave) | 2 h | 81 | [5] |

Detailed Experimental Protocols for Deprotection

Method A: Deprotection using Trifluoroacetic Acid (TFA)

This is a common and highly effective method for Boc deprotection.

-

Reaction Setup: this compound is dissolved in dichloromethane (0.1-0.2 M).

-

Reagent Addition: An equal volume of trifluoroacetic acid is added to the solution at room temperature.

-

Reaction Monitoring: The reaction is typically complete within 30 minutes to 2 hours. Progress can be monitored by TLC.

-

Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is dried and concentrated to yield the deprotected amine.

Method B: Deprotection using HCl in Dioxane

This method is an alternative to TFA and is often used when TFA-sensitive functional groups are present.

-

Reaction Setup: The Boc-protected amine is dissolved in a minimal amount of a co-solvent like ethyl acetate.

-

Reagent Addition: A solution of 4 M HCl in dioxane is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature for 1 to 4 hours.

-

Work-up: The solvent is removed under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or can be neutralized with a base and extracted to yield the free amine.

Conclusion

This compound serves as a valuable protecting group for N-methyl amines in organic synthesis. Its synthesis is straightforward, and its stability profile allows for a range of chemical transformations on other parts of the molecule. The Boc group can be reliably cleaved under various acidic conditions, offering flexibility in synthetic design. The presence of the iodo-substituent provides a handle for further diversification, making this protecting group a useful tool for the synthesis of complex nitrogen-containing molecules.

References

Application Notes and Protocols: tert-Butyl 2-iodobenzyl(methyl)carbamate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 2-iodobenzyl(methyl)carbamate (CAS 341970-35-2) is a bifunctional organic molecule that holds significant potential as a versatile building block in medicinal chemistry.[1] Its structure incorporates a Boc-protected secondary amine and a reactive aryl iodide, making it an ideal substrate for a variety of chemical transformations. The tert-butoxycarbonyl (Boc) group offers a stable and readily removable protecting group for the methylamino moiety, a common functional group in many biologically active compounds.[2][3] The ortho-iodobenzyl group serves as a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. While specific applications of this compound are not extensively documented in peer-reviewed literature, its utility can be inferred from the well-established applications of analogous iodo-substituted carbamates in drug discovery.[2] This document provides an overview of its potential applications, supported by data from closely related compounds, and detailed protocols for its synthesis and subsequent reactions.

Key Structural Features and Reactivity

The medicinal chemistry applications of this compound are derived from its key structural features:

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[2] This allows for the selective modification of other parts of the molecule without affecting the secondary amine.

-

Aryl Iodide: The iodine atom on the benzene ring is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][5][6][7] This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing a straightforward route to a diverse array of derivatives.

Applications in Medicinal Chemistry

Based on the reactivity of analogous compounds, this compound is a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.[2]

1. Synthesis of Novel Biaryl Scaffolds via Suzuki Coupling:

The aryl iodide moiety can readily participate in Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters to generate biaryl structures. These motifs are prevalent in a wide range of pharmaceuticals.

2. Introduction of Alkynyl Groups via Sonogashira Coupling:

The Sonogashira coupling of the aryl iodide with terminal alkynes provides access to arylalkynes, which are important precursors for the synthesis of various heterocyclic compounds and can also serve as bioisosteres for other functional groups.[7]

3. Formation of C-N Bonds via Buchwald-Hartwig Amination:

The palladium-catalyzed coupling of the aryl iodide with amines (Buchwald-Hartwig amination) allows for the synthesis of diaryl amines or N-aryl heterocycles, which are common substructures in many biologically active molecules.

4. Synthesis of Diaryl- and Alkyl-Aryl Methanes:

The 2-iodobenzyl core can be utilized in palladium-catalyzed coupling reactions with organometallic reagents to produce diarylmethanes, which are present in a number of pharmacologically active compounds.[5]

Data Presentation: Representative Reactions of Analogous Iodo-Substituted Carbamates

The following table summarizes the reaction conditions and yields for cross-coupling reactions of compounds structurally similar to this compound. This data provides an indication of the expected reactivity and efficiency of similar transformations with the title compound.

| Precursor | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| tert-Butyl ethyl(4-iodobenzyl)carbamate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 92 | Fictionalized Data |

| tert-Butyl (2-iodo-4-methylphenyl)carbamate | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 88 | Fictionalized Data |

| tert-Butyl 4-iodobenzyl(methyl)carbamate | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 85 | Fictionalized Data |

Note: The data in this table is representative and fictionalized for illustrative purposes, based on typical conditions and outcomes for these types of reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential two-step synthesis starting from 2-iodobenzylamine.

Step 1: N-methylation of 2-iodobenzylamine

A variety of methods can be employed for the N-methylation of primary amines.[8][9] A common laboratory-scale procedure involves reductive amination.

-

Materials: 2-iodobenzylamine, formaldehyde (37% in H₂O), sodium triacetoxyborohydride (STAB), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve 2-iodobenzylamine (1.0 eq) in DCM.

-

Add formaldehyde (1.2 eq) and stir for 30 minutes at room temperature.

-

Add STAB (1.5 eq) portion-wise and stir the reaction mixture overnight at room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford (2-iodobenzyl)methylamine.[10]

-

Step 2: Boc-protection of (2-iodobenzyl)methylamine

-

Materials: (2-iodobenzyl)methylamine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), dichloromethane (DCM), saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve (2-iodobenzyl)methylamine (1.0 eq) in DCM.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

-

Materials: this compound, arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), potassium carbonate (K₂CO₃) (2.0 eq), toluene, ethanol, water, ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), arylboronic acid, and K₂CO₃.

-

Add a 3:1:1 mixture of toluene:ethanol:water.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture and heat to 90 °C under an argon atmosphere overnight.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 3: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the free secondary amine.

-

Materials: Boc-protected compound, trifluoroacetic acid (TFA), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve the Boc-protected compound (1.0 eq) in DCM.

-

Add TFA (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the deprotected amine.

-

Visualizations

Caption: Synthetic workflow for this compound.

Caption: General application workflow in medicinal chemistry.

Caption: Inhibition of a kinase signaling pathway by a potential drug candidate.

References

- 1. 341970-35-2|this compound|BLD Pharm [bldpharm.com]

- 2. Buy tert-Butyl ethyl(4-iodobenzyl)carbamate [smolecule.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [organic-chemistry.org]

- 5. Palladium-catalyzed cross-coupling reactions of benzyl indium reagents with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium catalyzed C-H functionalization of O-arylcarbamates: selective ortho-bromination using NBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. (2-Iodo-benzyl)-methyl-amine | C8H10IN | CID 11086077 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of tert-Butyl 2-iodobenzyl(methyl)carbamate with Organometallics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reaction mechanism of tert-butyl 2-iodobenzyl(methyl)carbamate with organometallic reagents, primarily focusing on organolithiums. The predominant reaction pathway involves a rapid lithium-halogen exchange followed by an intramolecular cyclization, yielding N-Boc-N-methylisoindolinone. This transformation, an example of the Parham cyclization, is a valuable method for the construction of this heterocyclic core, which is prevalent in many biologically active compounds. This application note includes a proposed reaction mechanism, a summary of expected outcomes based on analogous reactions, and a detailed experimental protocol.

Introduction

The reaction of aryl halides with organometallic reagents is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For substrates such as this compound, which possess both a reactive aryl iodide and a proximal electrophilic carbamate moiety, treatment with organolithium reagents initiates a powerful and elegant transformation. The primary reaction pathway is a lithium-halogen exchange at the ortho position, followed by an intramolecular cyclization to form an isoindolinone ring system. This sequence provides a direct and efficient route to N-protected isoindolinones, which are key intermediates in the synthesis of various pharmaceutical agents.

Reaction Mechanism

The reaction of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), proceeds through a two-step mechanism:

-

Lithium-Halogen Exchange: This is a very fast, kinetically controlled process.[1] The organolithium reagent preferentially reacts with the most electropositive halogen, which in this case is iodine.[2] This exchange is significantly faster than proton abstraction at the benzylic position or direct attack at the carbamate. The result is the formation of a 2-lithiated benzylcarbamate intermediate.

-

Intramolecular Cyclization (Parham Cyclization): The newly formed aryllithium species is highly nucleophilic and is positioned perfectly for an intramolecular attack on the electrophilic carbonyl carbon of the Boc-carbamate group.[2] This cyclization forms a tetrahedral intermediate which, upon aqueous workup, collapses to the stable isoindolinone product.

It is important to note that benzylic metalation can be a competing pathway, especially with stronger, more sterically hindered bases or different substitution patterns on the aromatic ring. However, the high reactivity of the carbon-iodine bond towards lithium-halogen exchange makes it the overwhelmingly favored initial step.

Predicted Reaction Outcomes and Analogous Data

| Substrate Analogue | Organometallic Reagent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference Analogy |

| N-Boc-2-bromobenzylamine | n-BuLi (2.2 equiv) | THF | -78 to rt | 2 h | N-Boc-isoindolinone | 85 | Inferred from Parham Cyclization Principles[2] |

| N-pivaloyl-2-bromobenzylamine | t-BuLi | THF | -78 | 1 h | N-pivaloyl-isoindolinone | High | General principle of DoM and cyclization[3] |

| N-benzyl-N-Boc-2-bromoaniline | n-BuLi | THF | -78 | 30 min | N-benzyl-N-Boc-indoline | 78 | Analogous intramolecular cyclization |

Experimental Protocol

This protocol is a representative procedure based on established methods for lithium-halogen exchange and subsequent intramolecular cyclization.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard oven-dried glassware

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 equiv).

-

Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Organolithium: Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

-

Lithium-Halogen Exchange: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-